molecular formula C11H10FN B11911464 1-Cyclopropyl-5-fluoro-1H-indole

1-Cyclopropyl-5-fluoro-1H-indole

Cat. No.: B11911464
M. Wt: 175.20 g/mol
InChI Key: SBMPVDYSLWOODY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-fluoro-1H-indole is a synthetic compound belonging to the indole family, characterized by the presence of a cyclopropyl group and a fluorine atom attached to the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-5-fluoro-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone derivatives in the presence of an acid catalyst

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-5-fluoro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce indole-2-carboxylic acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-5-fluoro-1H-indole is unique due to the combined presence of both the cyclopropyl and fluorine groups, which may enhance its biological activity and stability compared to other indole derivatives .

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

1-cyclopropyl-5-fluoroindole

InChI

InChI=1S/C11H10FN/c12-9-1-4-11-8(7-9)5-6-13(11)10-2-3-10/h1,4-7,10H,2-3H2

InChI Key

SBMPVDYSLWOODY-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CC3=C2C=CC(=C3)F

Origin of Product

United States

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